Human vs. Rat DHODH Inhibition Potency: Laflunimus Demonstrates Inverse Species Selectivity Relative to Brequinar
Laflunimus (HR325) exhibits a stark species-dependent inhibition profile that contrasts with Brequinar. Against human DHODH, Laflunimus shows an IC50 of 1.1 μM, whereas Brequinar is 110-fold more potent at 10 nM. However, against rat DHODH, Laflunimus achieves an IC50 of 53 nM while Brequinar is significantly less potent at 367 nM [1]. This inverse selectivity means that in rat-based in vivo models, Laflunimus is approximately 7-fold more potent than Brequinar at the enzyme target, whereas in human cell-based assays, Brequinar is far more potent. Researchers must align compound selection with the species of the experimental system [1].
Brequinar: Human 10 nM, Rat 367 nM
110-fold less potent human; 6.9-fold more potent rat
| Evidence Dimension | IC50 against recombinant human and rat DHODH enzyme |
|---|---|
| Target Compound Data | Human: 1.1 μM; Rat: 53 nM |
| Comparator Or Baseline | A77 1726: Human: 1.1 μM, Rat: 19 nM; Brequinar: Human: 10 nM, Rat: 367 nM |
| Quantified Difference | vs. Brequinar: Human: 110-fold less potent (1.1 μM vs. 10 nM); Rat: 6.9-fold more potent (53 nM vs. 367 nM) |
| Conditions | Purified recombinant rat and human DHODH enzyme assays |
Why This Matters
Procurement for rodent in vivo efficacy studies should favor Laflunimus over Brequinar due to 7-fold superior target engagement in rat models.
- [1] Knecht W, Löffler M. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Biochem Pharmacol. 1998 Nov 1;56(9):1259-64. doi:10.1016/s0006-2952(98)00145-2. View Source
